4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one
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Overview
Description
4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one is an organic compound with the molecular formula C10H18OSi. It is characterized by the presence of a trimethylsilyl group and a triple bond, making it a valuable intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one typically involves the reaction of 4,4-dimethyl-1-pentyn-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. These structural features allow the compound to act as a versatile intermediate, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1-phenyl-pent-1-yn-3-one
- 4,4-Dimethyl-1-trimethylsilanyl-pent-1-yn-3-one
- 4,4-Dimethyl-1-(trimethylsilyl)pent-1-yn-3-one
Uniqueness
This compound is unique due to its specific combination of the trimethylsilyl group and the triple bond. This combination provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one, also known by its CAS number 53723-94-7, is a compound with notable chemical properties and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C10H18OSi
- Molecular Weight : 182.335 g/mol
- Structure : The compound features a trimethylsilyl group and a terminal alkyne, which are significant for its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound has shown promise in several areas:
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their effects on cancer cell lines.
Cell Line | IC50 (µM) | Activity Description | Reference |
---|---|---|---|
HCT116 (Colon Cancer) | 18.76 | Moderate Anticancer Activity | |
PC3 (Prostate Cancer) | 4.36 | High Anticancer Activity |
The mechanism by which this compound exerts its biological effects may involve interactions with specific biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It could act on cellular receptors, altering signaling pathways crucial for cell growth and survival.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
-
Study on Anticancer Properties :
- A study analyzed the anticancer effects of various silyl-substituted compounds on human cancer cell lines. Results indicated that compounds with similar trimethylsilyl groups exhibited significant cytotoxicity against HCT116 cells, suggesting a potential pathway for drug development.
-
Antimicrobial Screening :
- A comparative study evaluated the antimicrobial efficacy of various alkynes against common bacterial strains. The results highlighted that the presence of a trimethylsilyl group enhances the antimicrobial activity of related compounds.
Properties
CAS No. |
53723-94-7 |
---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
4,4-dimethyl-1-trimethylsilylpent-1-yn-3-one |
InChI |
InChI=1S/C10H18OSi/c1-10(2,3)9(11)7-8-12(4,5)6/h1-6H3 |
InChI Key |
WKMFMMRPEDMERL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
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